molecular formula C5H5BClNO2 B1586372 2-Chloropyridine-3-boronic acid CAS No. 381248-04-0

2-Chloropyridine-3-boronic acid

Cat. No.: B1586372
CAS No.: 381248-04-0
M. Wt: 157.36 g/mol
InChI Key: VRDAOVQZVXYRNH-UHFFFAOYSA-N
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Description

2-Chloropyridine-3-boronic acid is an organoboron compound with the molecular formula C5H5BClNO2. It is a derivative of pyridine, where a boronic acid group is attached to the third carbon of the pyridine ring, and a chlorine atom is attached to the second carbon. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .

Mechanism of Action

Target of Action

It is known to be used as a reactant in the synthesis of various compounds , suggesting that its targets may vary depending on the specific reactions it is involved in.

Mode of Action

2-Chloropyridine-3-boronic acid is often used in Suzuki-Miyaura coupling reactions . In these reactions, the compound acts as an organoboron reagent, which is known to undergo transmetalation with palladium (II) complexes . This process involves the transfer of the organoboron group from boron to palladium .

Biochemical Pathways

Given its use in suzuki-miyaura coupling reactions , it can be inferred that it plays a role in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it is involved in. For instance, it has been used in the synthesis of Et canthinone-3-carboxylates , arylmethylpyrrolidinylmethanols, amine derivatives , and arylazabicyclooctane derivatives .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reactions it participates in are known to be exceptionally mild and functional group tolerant .

Biochemical Analysis

Biochemical Properties

2-Chloropyridine-3-boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction is catalyzed by palladium and involves the coupling of an organoboron compound with an organic halide. In biochemical contexts, this compound can interact with enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of arylmethylpyrrolidinylmethanols and amine derivatives, which are potential arginine vasopressin receptor antagonists . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes or the modification of protein structures.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to cause skin irritation and serious eye damage, indicating its potential to affect cellular integrity . Additionally, it may cause respiratory irritation, suggesting that it can influence respiratory cell function . The compound’s impact on cell signaling pathways and gene expression is likely mediated through its interactions with specific proteins and enzymes, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, in Suzuki-Miyaura coupling reactions, it participates in the transmetalation step, where the boronic acid transfers its organic group to palladium . This interaction can lead to changes in gene expression and enzyme activity, ultimately affecting cellular processes at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under normal conditions but may degrade when exposed to excess heat or strong oxidizing agents . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause damage to organs through prolonged or repeated exposure . These temporal effects highlight the importance of controlling experimental conditions to ensure the stability and efficacy of the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. For instance, high doses of this compound have been shown to cause serious eye damage and respiratory irritation . These dosage-dependent effects underscore the need for careful dosage optimization in experimental studies to avoid toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its role in Suzuki-Miyaura coupling reactions. The compound interacts with enzymes such as palladium catalysts, which facilitate the transfer of organic groups during the coupling process . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic activity within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation can be influenced by its chemical properties and the presence of specific transport mechanisms . Understanding these transport and distribution patterns is crucial for optimizing the compound’s efficacy in biochemical applications.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloropyridine-3-boronic acid can be synthesized through several methods. One common approach involves the borylation of 2-chloropyridine using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions and is highly efficient .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale borylation reactions. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as crystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2-Chloropyridine-3-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-Chloropyridine-4-boronic acid
  • 3-Chloropyridine-2-boronic acid
  • 4-Chloropyridine-2-boronic acid

Comparison: 2-Chloropyridine-3-boronic acid is unique due to the specific positioning of the boronic acid and chlorine groups on the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound may exhibit different reactivity patterns and selectivity in coupling reactions .

Properties

IUPAC Name

(2-chloropyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BClNO2/c7-5-4(6(9)10)2-1-3-8-5/h1-3,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDAOVQZVXYRNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=CC=C1)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376378
Record name (2-Chloropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

381248-04-0
Record name (2-Chloropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloropyridine-3-boronic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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